(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol typically involves the reaction of thiosemicarbazide with aromatic aldehydes in the presence of acetic acid at elevated temperatures . The reaction conditions often include the use of sodium acetate as a catalyst and heating the mixture to around 80°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazole compounds .
Scientific Research Applications
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain oxidoreductases, leading to antimicrobial effects . The compound’s ability to undergo electrophilic and nucleophilic substitutions also allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-12-11-19-16(14-7-3-1-4-8-14)13-21-17(19)18-15-9-5-2-6-10-15/h1-10,13,20H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKCYPHNQUMLHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.